REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:27])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1.O>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:9](=[O:27])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
538 g
|
Type
|
reactant
|
Smiles
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C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the contents heated
|
Type
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CUSTOM
|
Details
|
Twenty-eight milliliters of water were removed
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Type
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ADDITION
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Details
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poured into a polyethylene container, which
|
Type
|
CUSTOM
|
Details
|
was stripped of volatiles at 125-130° C. at 29 inches of Hg vacuum
|
Type
|
CUSTOM
|
Details
|
to give 737 grams of a waxy solid with an infrared spectroscopic spectra
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)NC(CCCCCCCCCCCCCCCCC)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |